Fenpiverinium

Description

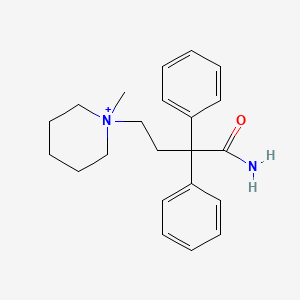

Structure

2D Structure

3D Structure

Properties

CAS No. |

258329-46-3 |

|---|---|

Molecular Formula |

C22H29N2O+ |

Molecular Weight |

337.5 g/mol |

IUPAC Name |

4-(1-methylpiperidin-1-ium-1-yl)-2,2-diphenylbutanamide |

InChI |

InChI=1S/C22H28N2O/c1-24(16-9-4-10-17-24)18-15-22(21(23)25,19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3,(H-,23,25)/p+1 |

InChI Key |

QDIYJDPBMZUZEH-UHFFFAOYSA-O |

SMILES |

C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N |

Canonical SMILES |

C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N |

Other CAS No. |

258329-46-3 |

Synonyms |

1-(3-carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium bromide fenpipramide methobromide fenpiverinium fenpiverinium bromide Resantin |

Origin of Product |

United States |

Foundational & Exploratory

Core Mechanism of Action: Muscarinic Receptor Antagonism

An In-depth Technical Guide on the Core Mechanism of Action of Fenpiverinium Bromide

Executive Summary

This compound bromide is a quaternary ammonium (B1175870) compound recognized for its potent anticholinergic and antispasmodic properties.[1] Its primary mechanism of action is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, particularly the M3 subtype located on the surface of smooth muscle cells.[1][2] By blocking the Gq/11 protein-coupled signaling cascade initiated by acetylcholine, this compound bromide effectively inhibits the downstream pathways that lead to intracellular calcium release and, consequently, smooth muscle contraction. This targeted neurotropic action makes it a valuable agent for treating spasmodic conditions in the gastrointestinal, urinary, and biliary tracts.[1][3] This document provides a detailed overview of its molecular interactions, the signaling pathways it modulates, relevant pharmacological data, and key experimental protocols used to characterize its activity.

The therapeutic effect of this compound bromide is rooted in its interaction with the cholinergic nervous system. As a quaternary ammonium anticholinergic agent, it functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2]

1.1 Primary Molecular Target: M3 Muscarinic Receptor

The antispasmodic activity of this compound bromide is primarily attributed to its blockade of the M3 muscarinic receptor subtype.[1][2] These receptors are densely expressed on smooth muscle cells throughout the body, including the gastrointestinal, urinary, and biliary tracts.[1] In the physiological state, the binding of the neurotransmitter acetylcholine (ACh) to M3 receptors initiates a signaling cascade that leads to muscle contraction. This compound bromide competitively binds to these same receptors, thereby preventing ACh from binding and initiating this response.[2] This results in a reduction of smooth muscle tone and motility.[1]

1.2 Molecular Interaction and Selectivity

This compound bromide acts as a competitive antagonist, meaning it reversibly binds to the M3 receptor at the same site as acetylcholine but does not activate it.[1][2] This blockade can be overcome by increasing the local concentration of acetylcholine. The quaternary ammonium structure of this compound suggests a higher affinity for muscarinic receptors over nicotinic receptors.[1] However, detailed public information regarding its specific binding affinity (Kᵢ or Kd values) and comprehensive selectivity profile across all five muscarinic receptor subtypes (M1-M5) is not extensively documented in readily available literature.[1]

Intracellular Signaling Pathway Modulation

The binding of this compound bromide to the M3 receptor directly interrupts the intracellular signaling pathway responsible for smooth muscle contraction.[1]

2.1 Inhibition of the Gq/11-PLC-IP₃/DAG Pathway

The M3 receptor is a G-protein coupled receptor (GPCR) that signals through the Gq/11 family of G-proteins.[1] When this compound bromide blocks the M3 receptor, it prevents the activation of this G-protein. This, in turn, inhibits the effector enzyme phospholipase C (PLC).[1]

PLC is responsible for hydrolyzing the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two critical second messengers:

-

Inositol 1,4,5-trisphosphate (IP₃): A soluble molecule that diffuses into the cytoplasm and binds to IP₃ receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) ions.[1]

-

Diacylglycerol (DAG): Remains in the cell membrane and, in conjunction with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).[1]

By preventing the formation of IP₃ and DAG, this compound bromide effectively attenuates the downstream signaling cascades that are crucial for smooth muscle contraction.[1] The resulting effect is smooth muscle relaxation.

Pharmacological Data

Quantitative data on the binding affinities and potency of this compound bromide are not widely available in the public domain.[1] The table below summarizes the available data based on experimental usage.

| Parameter | Value | Species/Model | Comments | Reference |

| Experimental Concentration | 0.5 - 2 ng/mL | Isolated Rat Colon | Used to study the inhibition of acetylcholine-induced contractions. | [4] |

| Observed Effect | Antagonism of ACh | Isolated Human Upper Urinary Tract | This compound blocked the increase in contraction frequency and tonic tension induced by acetylcholine, but did not affect spontaneous activity or activation by high potassium or norepinephrine. This confirms its anticholinergic properties and suggests a lack of direct calcium channel blocking activity. | [] |

Key Experimental Protocols

The anticholinergic and antispasmodic effects of this compound bromide are typically characterized using ex vivo and analytical methods.

4.1 Protocol: Ex Vivo Assessment of Antispasmodic Activity

This protocol quantifies the functional effect of this compound bromide on smooth muscle contractility using an isolated organ bath system.[6]

Methodology:

-

Tissue Preparation: Smooth muscle tissue (e.g., bladder, colon, or ileum strips) is dissected from a model organism (e.g., rat or guinea pig) and suspended in an organ bath.

-

Organ Bath Setup: The tissue is mounted in a chamber filled with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). One end of the tissue is fixed, while the other is connected to an isometric force transducer to record muscle tension.

-

Equilibration: The tissue is allowed to equilibrate for a set period (e.g., 60 minutes) under a slight resting tension, with regular washing.

-

Induction of Contraction: A contractile agent (agonist) such as carbachol (B1668302) or acetylcholine is added to the bath to induce a stable, submaximal contraction. Alternatively, electrical field stimulation (EFS) can be used to trigger neurotransmitter release.

-

Cumulative Dosing: this compound bromide is added to the bath in a cumulative, concentration-dependent manner. The relaxation of the pre-contracted tissue is recorded after each addition.

-

Data Analysis: The recorded isometric tension is used to construct concentration-response curves. From these curves, the IC₅₀ value (the concentration of this compound bromide that causes 50% inhibition of the induced contraction) can be calculated to determine its potency.

4.2 Protocol: Stability Indicating Assay by RP-HPLC

This protocol is used to determine the stability of this compound bromide under various stress conditions, which is crucial for pharmaceutical formulation and quality control.[7]

Methodology:

-

Sample Preparation: A stock solution of this compound bromide is prepared.

-

Forced Degradation: The stock solution is divided and subjected to various stress conditions for a defined period:

-

Acid Hydrolysis: Addition of a strong acid (e.g., 1N HCl) and heating.

-

Alkali Hydrolysis: Addition of a strong base (e.g., 1N NaOH) and heating.

-

Oxidation: Addition of an oxidizing agent (e.g., 20% H₂O₂) and heating.

-

Thermal Degradation: Heating the solution without additives.

-

Photolytic Degradation: Exposing the solution to UV light.

-

-

Neutralization: The acidic and alkaline solutions are neutralized before analysis.

-

Chromatographic Analysis: All samples (stressed and unstressed) are analyzed using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

-

Data Analysis: The resulting chromatograms are analyzed to quantify the amount of this compound bromide remaining and to detect the formation of any degradation products. The method's ability to separate the parent drug from its degradants indicates its stability-indicating power.

Conclusion

The core mechanism of action of this compound bromide is its function as a competitive antagonist at M3 muscarinic acetylcholine receptors on smooth muscle cells.[1][2] This neurotropic action inhibits the Gq/11-mediated signaling cascade, preventing the generation of second messengers IP₃ and DAG, which ultimately blocks the release of intracellular calcium required for muscle contraction.[1] This targeted blockade results in potent antispasmodic effects, providing a clear rationale for its clinical use in conditions characterized by smooth muscle spasms.

References

An In-depth Technical Guide to the Anticholinergic Properties of Fenpiverinium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpiverinium is a quaternary ammonium (B1175870) compound recognized for its anticholinergic and antispasmodic activities.[1] This technical guide provides a comprehensive overview of the core anticholinergic properties of this compound, intended for an audience of researchers, scientists, and drug development professionals. While specific quantitative binding affinities and functional potencies for this compound are not widely available in public-domain literature, this guide outlines the established experimental protocols to determine these values.[2] It details the mechanism of action, the relevant signaling pathways, and provides standardized methodologies for in-vitro characterization.

Introduction to this compound

This compound is an antispasmodic agent that exerts its effects by acting as an anticholinergic.[3] It is structurally a quaternary ammonium compound, a feature that influences its absorption and distribution characteristics.[1] Clinically, it is often used in combination with other drugs, such as the musculotropic antispasmodic pitofenone (B1678488) and a non-steroidal anti-inflammatory drug (NSAID) like metamizole (B1201355) or nimesulide, for the management of pain associated with smooth muscle spasms in the gastrointestinal, biliary, and urinary tracts.[1][4]

Mechanism of Action

The primary mechanism of action for this compound's anticholinergic effects is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors.[5][6] By blocking the binding of the endogenous neurotransmitter acetylcholine, this compound prevents the initiation of the signaling cascades that lead to smooth muscle contraction.[1][5] While its complete receptor subtype selectivity profile is not extensively documented, it is suggested to act primarily on M3 muscarinic receptors located on smooth muscle cells.[5][6]

As a quaternary ammonium compound, this compound's positive charge generally limits its ability to cross the blood-brain barrier, suggesting its effects are predominantly peripheral.

Muscarinic Receptor Signaling Pathways

The anticholinergic activity of this compound is centered on its interaction with muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). The five subtypes (M1-M5) are coupled to different G-proteins and initiate distinct intracellular signaling cascades. The most relevant pathways for this compound's action on smooth muscle are the M3 and M2 receptor pathways.

M3 Receptor Signaling (Gq-coupled)

The M3 subtype is the primary muscarinic receptor responsible for smooth muscle contraction in various organs. It is coupled to the Gq/11 family of G-proteins.

-

Activation: Acetylcholine binding to the M3 receptor activates the Gq protein.

-

Second Messenger Production: The activated Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Muscle Contraction: The increase in intracellular Ca2+ leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction. DAG also contributes to this process by activating Protein Kinase C (PKC).

This compound, by competitively blocking the M3 receptor, inhibits this entire cascade, leading to smooth muscle relaxation.

References

An In-depth Technical Guide to Fenpiverinium as a Smooth Muscle Relaxant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpiverinium is a synthetic quaternary ammonium (B1175870) compound that functions as a smooth muscle relaxant. Its primary mechanism of action is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, particularly the M3 subtype, which are prevalent on smooth muscle cells.[1] By blocking the effects of acetylcholine, this compound effectively inhibits the downstream signaling pathways that lead to smooth muscle contraction. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, its mechanism of action, and detailed experimental protocols for its characterization. While specific quantitative data on its binding affinity and potency are not extensively available in public literature, this guide outlines the established methodologies for determining these crucial parameters.

Introduction

Smooth muscle spasms are involuntary contractions of the smooth muscle tissue, often causing significant pain and discomfort. These spasms are implicated in a variety of clinical conditions affecting the gastrointestinal, urogenital, and biliary tracts. Pharmacological intervention with smooth muscle relaxants, or antispasmodics, is a cornerstone of symptomatic management. This compound is an antispasmodic agent that exerts its effects through an anticholinergic mechanism.[1] It is often used in combination with other spasmolytic and analgesic agents to achieve a synergistic therapeutic effect. Understanding the specific pharmacological characteristics of this compound is crucial for its rational use in drug development and clinical research.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 1-(3-carbamoyl-3,3-diphenylpropyl)-1-methylpiperidin-1-ium bromide |

| Molecular Formula | C22H29BrN2O |

| Molecular Weight | 417.38 g/mol |

| CAS Number | 125-60-0 |

| Chemical Structure | (Image of the chemical structure of this compound bromide) |

Mechanism of Action: Antagonism of Muscarinic Receptors

This compound's primary mechanism of action is the competitive blockade of muscarinic acetylcholine receptors (mAChRs).[1] Smooth muscle contraction is predominantly mediated by the M3 subtype of these G-protein coupled receptors.

Signaling Pathway of Acetylcholine-Induced Smooth Muscle Contraction

The binding of acetylcholine to M3 receptors on smooth muscle cells initiates a well-defined signaling cascade:

-

Receptor Activation: Acetylcholine binds to the M3 muscarinic receptor.

-

G-Protein Coupling: The activated M3 receptor couples to a heterotrimeric G-protein of the Gq/11 family.

-

PLC Activation: The α-subunit of the Gq/11 protein activates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Calcium-Calmodulin Complex Formation: The increased intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin.

-

MLCK Activation: The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK).

-

Myosin Phosphorylation and Contraction: MLCK phosphorylates the regulatory light chain of myosin, leading to cross-bridge cycling with actin filaments and subsequent smooth muscle contraction.

This compound's Point of Intervention

As a competitive antagonist, this compound binds to the same site on the M3 receptor as acetylcholine but does not activate it. By occupying the receptor, this compound prevents acetylcholine from binding and initiating the contractile signaling cascade, thereby leading to smooth muscle relaxation.

References

Fenpiverinium: A Technical Guide to its Chemical Structure and Anticholinergic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpiverinium is a quaternary ammonium (B1175870) compound recognized for its anticholinergic and antispasmodic properties. This technical guide provides a comprehensive overview of the chemical structure and pharmacological activity of this compound. While specific quantitative data on its receptor binding affinities and functional potency are not widely available in publicly accessible literature, this document outlines the established mechanism of action and details the standard experimental protocols used to characterize such compounds. This guide serves as a foundational resource for researchers and professionals involved in the study and development of anticholinergic agents.

Chemical Structure and Identification

This compound is a synthetic compound characterized by a quaternary ammonium group, which is crucial for its pharmacological activity. The permanent positive charge on the nitrogen atom contributes to its strong interaction with the anionic site of muscarinic receptors.[1]

Table 1: Chemical and Physical Properties of this compound Bromide

| Property | Value | Reference |

| IUPAC Name | 4-(1-methylpiperidin-1-ium-1-yl)-2,2-diphenylbutanamide bromide | [1] |

| CAS Number | 125-60-0 | [1] |

| Molecular Formula | C22H29BrN2O | [1] |

| Molecular Weight | 417.4 g/mol | [2][3] |

| Synonyms | This compound bromide, 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium bromide | [2][4] |

| Appearance | White to Off-White Solid | - |

| Solubility | Slightly soluble in Methanol and Water (with heating) | - |

Pharmacological Activity and Mechanism of Action

This compound functions as an antispasmodic and anticholinergic agent.[4][5] Its primary mechanism of action is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, with a particular emphasis on the M3 subtype located on smooth muscle cells.[1] Acetylcholine is a key neurotransmitter in the parasympathetic nervous system, responsible for initiating smooth muscle contraction.

By blocking the binding of acetylcholine to M3 receptors, this compound inhibits the downstream signaling cascade that leads to an increase in intracellular calcium concentration, thereby preventing smooth muscle contraction and inducing relaxation. This targeted action makes it effective in alleviating spasms in the gastrointestinal, urinary, and biliary tracts.[1]

Quantitative Pharmacological Data

Table 2: Template for Muscarinic Receptor Binding Affinities (Ki) of this compound

| Muscarinic Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line |

| M1 | Data not available | e.g., [3H]-Pirenzepine | e.g., Human M1-CHO cells |

| M2 | Data not available | e.g., [3H]-AF-DX 384 | e.g., Human M2-CHO cells |

| M3 | Data not available | e.g., [3H]-4-DAMP | e.g., Human M3-CHO cells |

| M4 | Data not available | e.g., [3H]-Pirenzepine | e.g., Human M4-CHO cells |

| M5 | Data not available | e.g., [3H]-QNB | e.g., Human M5-CHO cells |

Table 3: Template for Functional Antagonistic Potency (pA2) of this compound

| Tissue Preparation | Agonist | pA2 Value | Schild Slope |

| Guinea Pig Ileum | Acetylcholine | Data not available | Data not available |

| Rat Bladder Detrusor | Carbachol | Data not available | Data not available |

| Porcine Tracheal Smooth Muscle | Acetylcholine | Data not available | Data not available |

Experimental Protocols

The following sections describe standard methodologies for determining the quantitative pharmacological parameters of a muscarinic receptor antagonist like this compound.

Muscarinic Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for different muscarinic receptor subtypes.

-

Materials and Reagents:

-

Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., M1, M2, M3, M4, or M5 CHO cells).

-

Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

-

Unlabeled this compound bromide.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Non-specific binding control (e.g., 1 µM Atropine).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor subtype and prepare a membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, set up reactions in triplicate for total binding, non-specific binding, and competition with a range of this compound concentrations.

-

Total Binding: Contains cell membranes and radioligand.

-

Non-specific Binding: Contains cell membranes, radioligand, and a high concentration of an unlabeled antagonist (e.g., atropine).

-

Competition: Contains cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The inhibition constant (Ki) for this compound is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

Isolated Organ Bath Assay for Smooth Muscle Contraction

This functional assay is used to determine the potency of an antagonist (e.g., pA2 value) in a physiological context.

-

Materials and Reagents:

-

Animal tissue (e.g., guinea pig ileum, rat bladder).

-

Krebs-Henseleit physiological salt solution.

-

Carbogen gas (95% O2, 5% CO2).

-

Muscarinic agonist (e.g., Acetylcholine, Carbachol).

-

This compound bromide.

-

Isolated organ bath system with isometric force transducers.

-

Data acquisition system.

-

-

Procedure:

-

Tissue Preparation: Dissect the desired smooth muscle tissue and mount it in an organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.

-

Agonist Concentration-Response Curve (Control): Generate a cumulative concentration-response curve for the agonist (e.g., acetylcholine) to establish the baseline contractile response.

-

Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a set period.

-

Agonist Concentration-Response Curve (in the presence of Antagonist): Generate a second cumulative concentration-response curve for the same agonist in the presence of this compound.

-

Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound.

-

Data Analysis (Schild Plot): Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each concentration of this compound. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound. The pA2 value, a measure of antagonist potency, is determined from the x-intercept of the Schild regression line. A slope of unity is indicative of competitive antagonism.

-

Conclusion

This compound is a well-established anticholinergic and antispasmodic agent with a clear mechanism of action involving the competitive antagonism of muscarinic receptors, particularly the M3 subtype, on smooth muscle cells. While its clinical utility in combination therapies is recognized, a detailed quantitative pharmacological profile, including receptor binding affinities and functional potencies, is not extensively documented in publicly available scientific literature. The experimental protocols outlined in this guide provide a robust framework for researchers to undertake such characterization, which would be invaluable for a more complete understanding of this compound's activity and for the development of new antispasmodic drugs. Further research to generate and publish this quantitative data is highly encouraged to fill the existing knowledge gap.

References

In-Depth Technical Guide to Fenpiverinium for Gastrointestinal Smooth Muscle Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of fenpiverinium, a quaternary ammonium (B1175870) compound with significant applications in the study of gastrointestinal (GI) smooth muscle physiology and pharmacology. This compound is recognized for its potent anticholinergic and antispasmodic properties, primarily acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[1] This document details its mechanism of action, provides established experimental protocols for its characterization, and presents a framework for data analysis.

Core Mechanism of Action: Muscarinic M3 Receptor Antagonism

This compound exerts its effects on gastrointestinal smooth muscle by competitively blocking the action of acetylcholine (ACh) at muscarinic receptors, with a particular selectivity for the M3 subtype.[1] M3 receptors are Gq/11 G-protein coupled receptors predominantly expressed on smooth muscle cells throughout the GI tract.

The binding of the endogenous agonist, acetylcholine, to M3 receptors initiates a signaling cascade that leads to smooth muscle contraction. This process involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase (MLCK), culminating in the phosphorylation of myosin and subsequent muscle contraction.

This compound, by competitively binding to the M3 receptor, prevents acetylcholine from initiating this cascade, thereby inhibiting smooth muscle contraction and reducing GI motility.[1]

Signaling Pathway of M3 Receptor-Mediated Contraction and this compound Inhibition

Quantitative Analysis of this compound Activity

While specific quantitative data such as IC50 and pA2 values for this compound in gastrointestinal smooth muscle are not extensively reported in publicly available literature, the following tables provide a template for presenting such data when obtained through the experimental protocols outlined below.

Table 1: Antagonist Potency of this compound on Acetylcholine-Induced Contractions

| Parameter | Value | Tissue Preparation | Agonist | Reference |

| IC50 | TBD | e.g., Guinea Pig Ileum | Acetylcholine | Experimental Data |

| pA2 | TBD | e.g., Guinea Pig Ileum | Acetylcholine | Experimental Data |

IC50: The concentration of this compound that inhibits 50% of the maximal response to acetylcholine. pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

Table 2: Effect of this compound on Intracellular Calcium Mobilization

| Parameter | Value | Cell Type | Agonist | Reference |

| IC50 | TBD | e.g., Primary GI Smooth Muscle Cells | Acetylcholine | Experimental Data |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound on gastrointestinal smooth muscle.

In Vitro Organ Bath Assay for Antagonist Potency (Schild Analysis)

This protocol is designed to determine the pA2 value of this compound, providing a quantitative measure of its competitive antagonism at muscarinic receptors in an isolated tissue preparation.

Experimental Workflow:

Detailed Methodology:

-

Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum. Place the tissue in cold, oxygenated Krebs-Henseleit solution.

-

Mounting: Cut a 2-3 cm segment of the ileum and mount it vertically in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.

-

Equilibration: Apply a resting tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

Control Concentration-Response Curve (CRC): Obtain a cumulative concentration-response curve for acetylcholine by adding increasing concentrations (e.g., 10⁻⁹ to 10⁻³ M) to the organ bath and recording the isometric contractions using a force transducer.

-

Washout: After obtaining the maximal response, wash the tissue repeatedly with fresh Krebs-Henseleit solution until the baseline tension is restored.

-

Antagonist Incubation: Introduce a specific concentration of this compound bromide into the bath and allow it to incubate with the tissue for a predetermined period (e.g., 30 minutes) to reach equilibrium.

-

Second CRC: In the continued presence of this compound, repeat the cumulative addition of acetylcholine to generate a second concentration-response curve.

-

Repeat: Perform a series of at least three different concentrations of this compound, ensuring thorough washing and recovery of the tissue between each antagonist concentration.

-

Data Analysis (Schild Plot):

-

Calculate the dose ratio (DR) for each concentration of this compound. The dose ratio is the ratio of the EC50 of acetylcholine in the presence of the antagonist to the EC50 in the absence of the antagonist.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.

-

Perform a linear regression on the data points. The x-intercept of the regression line provides the pA2 value. A slope that is not significantly different from unity is indicative of competitive antagonism.

-

Intracellular Calcium Mobilization Assay

This assay directly measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by acetylcholine in cultured gastrointestinal smooth muscle cells.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture: Plate primary gastrointestinal smooth muscle cells or a suitable cell line (e.g., CHO cells stably expressing the human M3 receptor) in a black-walled, clear-bottom 96-well microplate and culture to confluence.

-

Dye Loading: Wash the cells with a buffered salt solution and then incubate them with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

-

Wash and Incubation: Wash the cells to remove excess dye and incubate for a further 30 minutes to allow for complete de-esterification of the dye within the cells.

-

Antagonist Pre-incubation: Add serial dilutions of this compound bromide to the wells and incubate for 15-30 minutes.

-

Agonist Stimulation: Using a fluorescence plate reader equipped with an automated injection system, add a predetermined concentration of acetylcholine (typically the EC80 concentration to elicit a robust but submaximal response) to the wells.

-

Fluorescence Monitoring: Measure the fluorescence intensity before and after the addition of acetylcholine in real-time.

-

Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the peak fluorescence response to acetylcholine. Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Assessment of Synergism with Pitofenone (B1678488)

This compound is often used in combination with the musculotropic antispasmodic agent, pitofenone. The following protocol outlines a method to assess the synergistic interaction between these two compounds in vitro using the isobolographic analysis method.

Experimental Workflow:

Detailed Methodology:

-

Determine Individual Potencies: Using the in vitro organ bath setup as described previously, first establish the concentration-response curves for this compound and pitofenone individually for their ability to inhibit a standardized contraction (e.g., induced by a fixed concentration of acetylcholine or potassium chloride). From these curves, determine the EC50 value for each compound.

-

Fixed-Ratio Combinations: Prepare mixtures of this compound and pitofenone in fixed ratios of their equipotent concentrations (e.g., based on their EC50 values). For example, a 1:1 ratio mixture would contain concentrations of each drug that are fractions of their individual EC50 values (e.g., 0.5 x EC50 of this compound + 0.5 x EC50 of pitofenone).

-

Generate Combination CRCs: For each fixed-ratio combination, generate a concentration-response curve to determine the total concentration of the mixture required to produce a 50% inhibitory effect.

-

Isobolographic Analysis:

-

Construct a graph with the concentration of this compound on the x-axis and the concentration of pitofenone on the y-axis.

-

Plot the individual EC50 values of this compound on the x-axis and pitofenone on the y-axis.

-

Draw a straight line connecting these two points. This is the "line of additivity."

-

Plot the experimentally determined EC50 values for the fixed-ratio combinations on the same graph.

-

-

Interpretation:

-

If the experimental data points for the combinations fall on the line of additivity, the interaction is considered additive.

-

If the data points fall significantly below the line of additivity, the interaction is synergistic (a greater effect is achieved with lower concentrations of the combined drugs).

-

If the data points fall above the line of additivity, the interaction is antagonistic.

-

Conclusion

This compound bromide is a valuable pharmacological tool for the investigation of gastrointestinal smooth muscle function. Its well-defined mechanism as a competitive M3 muscarinic receptor antagonist makes it a suitable compound for studying the cholinergic regulation of GI motility. The experimental protocols detailed in this guide provide a robust framework for the quantitative characterization of its antagonist potency, its effects on intracellular signaling, and its potential for synergistic interactions with other spasmolytic agents. Adherence to these methodologies will enable researchers to generate high-quality, reproducible data to further elucidate the role of muscarinic signaling in gastrointestinal health and disease.

References

The Effects of Fenpiverinium on Urinary Tract Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological effects of Fenpiverinium on the smooth muscle of the urinary tract. While specific quantitative data for this compound are limited in publicly available literature, this document synthesizes the known mechanisms of similar anticholinergic agents and provides a framework for its potential actions. The primary mechanism of action for this compound is understood to be the antagonism of muscarinic receptors, leading to the relaxation of the detrusor smooth muscle.[1] This guide details the key signaling pathways involved in urinary bladder contractility, presents standardized experimental protocols for assessing the efficacy of such compounds, and includes illustrative quantitative data based on the pharmacology of other anticholinergics with a similar profile. The information is intended to support further research and development in the field of urology.

Introduction to Urinary Tract Smooth Muscle Physiology

The urinary bladder's dual functions of urine storage and periodic expulsion are governed by a complex interplay between the autonomic nervous system and the intrinsic properties of the detrusor smooth muscle.[1] The parasympathetic nervous system plays a dominant role in bladder contraction (micturition) through the release of acetylcholine (B1216132) (ACh), which acts on muscarinic receptors.[1] Additionally, purinergic signaling, involving the release of adenosine (B11128) triphosphate (ATP), contributes to detrusor contraction.[1]

Conversely, relaxation of the detrusor muscle, which allows for bladder filling, is mediated by the sympathetic nervous system. This intricate balance ensures proper urinary function. Dysregulation of these pathways can lead to conditions such as overactive bladder (OAB), characterized by involuntary contractions of the detrusor muscle.

This compound, as an anticholinergic agent, is expected to primarily exert its effects by competitively inhibiting the action of ACh at muscarinic receptors on detrusor smooth muscle cells, thereby promoting muscle relaxation and increasing bladder capacity.[1] Some anticholinergic drugs used for bladder issues also exhibit a dual mechanism, including calcium channel blocking effects, which contributes to their musculotropic relaxant properties.[2][3]

Signaling Pathways in Detrusor Smooth Muscle Contraction

The contraction of detrusor smooth muscle is a complex process initiated by multiple signaling pathways. The two primary pathways are the muscarinic and purinergic pathways.

Muscarinic Signaling Pathway

The binding of acetylcholine to M3 muscarinic receptors, which are abundant on detrusor smooth muscle cells, is the principal driver of bladder contraction. This interaction initiates a G-protein-coupled signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i), the final common step for smooth muscle contraction.

Purinergic Signaling Pathway

ATP, co-released with acetylcholine from parasympathetic nerves, activates P2X purinoceptors, which are ligand-gated ion channels. This activation leads to an influx of cations, including Ca²⁺, causing membrane depolarization and subsequent activation of voltage-gated calcium channels, further increasing intracellular Ca²⁺ levels.

Mechanism of Action of this compound

This compound is classified as an anticholinergic agent.[1] Its primary therapeutic effect in the urinary tract is achieved through the competitive antagonism of muscarinic receptors, particularly the M3 subtype, on detrusor smooth muscle cells. By blocking the binding of acetylcholine, this compound inhibits the downstream signaling cascade that leads to muscle contraction.

Additionally, some compounds in this class exhibit calcium channel blocking activity.[2] This dual mechanism would involve the direct inhibition of L-type calcium channels, reducing the influx of extracellular calcium that is essential for smooth muscle contraction. This musculotropic effect is independent of muscarinic receptor antagonism and can contribute to the overall relaxant properties of the drug.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables are presented as illustrative examples based on the known pharmacology of other anticholinergic agents used in the treatment of overactive bladder.[1] These tables serve as a template for the presentation and analysis of experimental data.

Table 1: Illustrative Muscarinic Receptor Binding Affinities (Ki, nM)

| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |

| Reference Anticholinergic A | 10 | 2 | 1 | 15 | 8 |

| Reference Anticholinergic B | 5 | 8 | 3 | 20 | 12 |

| Propiverine | - | - | - | - | Slightly higher affinity for M5[4] |

Table 2: Illustrative Functional Inhibitory Potency (IC50, nM) in Detrusor Muscle Strips

| Compound | Agonist-Induced Contraction | Electrical Field Stimulation |

| Reference Anticholinergic A | 50 | 75 |

| Reference Anticholinergic B | 40 | 60 |

| This compound (Hypothetical) | To be determined | To be determined |

Experimental Protocols

The following protocols are standard in vitro methods for quantifying the effects of compounds like this compound on bladder contractility.

Isolated Organ Bath for Detrusor Muscle Strip Contractility

This in vitro method is used to measure the contractility of bladder smooth muscle and to investigate the physiological and pharmacological properties of test compounds.[5]

Objective: To determine the inhibitory effect of this compound on agonist-induced and electrically-stimulated contractions of isolated detrusor smooth muscle strips.

Materials:

-

Animal bladder (e.g., rat, guinea pig, or porcine)

-

Krebs solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 1.9, MgSO₄ 1.2, NaHCO₃ 24.9, KH₂PO₄ 1.2, glucose 11.7)

-

Carbachol (B1668302) (muscarinic agonist)

-

ATP (purinergic agonist)

-

This compound stock solutions

-

Organ bath system with isometric force transducers

-

Data acquisition system

-

Carbogen gas (95% O₂, 5% CO₂)

Procedure:

-

Euthanize the animal according to approved ethical guidelines and excise the urinary bladder.

-

Place the bladder in cold, carbogen-aerated Krebs solution.

-

Prepare longitudinal detrusor muscle strips (approximately 2 x 8 mm).[6]

-

Mount the strips in organ baths containing Krebs solution at 37°C, continuously bubbled with carbogen.

-

Apply an initial tension (e.g., 1-2 g) and allow the tissue to equilibrate for at least 60 minutes, with regular washes.

-

Agonist-Induced Contractions:

-

Generate a cumulative concentration-response curve for carbachol or ATP to establish a baseline.

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a specific concentration of this compound for a predetermined time (e.g., 20-30 minutes).

-

Repeat the agonist concentration-response curve in the presence of this compound.

-

Repeat this process for a range of this compound concentrations.

-

-

Electrical Field Stimulation (EFS):

-

Place platinum electrodes parallel to the muscle strip.

-

Apply EFS at a specific frequency (e.g., 1-50 Hz), pulse duration, and voltage to induce nerve-mediated contractions.

-

Record the contractile response.

-

Incubate with this compound and repeat the EFS.

-

-

Data Analysis:

-

Measure the amplitude of contractions.

-

Calculate the IC50 value for this compound (the concentration that causes 50% inhibition of the maximal contraction).

-

For competitive antagonism studies, perform a Schild analysis to determine the pA₂ value.

-

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell lines expressing human muscarinic receptor subtypes (e.g., CHO-K1 cells)

-

Radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine)

-

This compound stock solutions

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Prepare cell membrane homogenates from the receptor-expressing cell lines.

-

Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

This compound holds potential as a therapeutic agent for urinary tract disorders, such as overactive bladder, through its primary action as a muscarinic antagonist. While direct quantitative data on its effects on urinary tract smooth muscle are not extensively documented, its mechanism is expected to align with other well-characterized anticholinergic drugs. A potential dual action involving calcium channel blockade could offer enhanced efficacy. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for future in-depth investigation into the precise pharmacological profile of this compound. Further studies are essential to quantify its receptor affinities and functional potencies, which will be critical for its clinical development and application.

References

- 1. benchchem.com [benchchem.com]

- 2. Effect of Calcium Channel Blockers on Lower Urinary Tract Symptoms: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antagonism of calcium-induced contraction in potassium-depolarized rabbit detrusor muscle strips by dicyclomine hydrochloride and rociverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Pharmacological Profile of Fenpiverinium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpiverinium bromide is a synthetic quaternary ammonium (B1175870) compound recognized for its potent anticholinergic and antispasmodic properties.[1][2] Structurally, its quaternary nitrogen imparts a permanent positive charge, which limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[3] Its primary clinical application lies in the treatment of smooth muscle spasms and associated pain, particularly in the gastrointestinal, biliary, and urinary tracts.[2][4] this compound bromide is often formulated in combination with other agents, such as the musculotropic spasmolytic pitofenone (B1678488) and non-steroidal anti-inflammatory drugs (NSAIDs) like metamizole, to achieve a synergistic therapeutic effect.[5] This guide provides a detailed overview of the pharmacological profile of this compound bromide, focusing on its mechanism of action, pharmacodynamics, and pharmacokinetics, supported by detailed experimental protocols and data presented for scientific evaluation.

Physicochemical Properties

A clear understanding of the physicochemical characteristics of a compound is fundamental to its pharmacological assessment.

| Property | Value | Reference |

| CAS Number | 125-60-0 | [3] |

| Molecular Formula | C₂₂H₂₉BrN₂O | [3] |

| Molecular Weight | 417.4 g/mol | [3] |

| IUPAC Name | 4-(1-methylpiperidin-1-ium-1-yl)-2,2-diphenylbutanamide bromide | N/A |

| Appearance | White to Off-White Solid | [1] |

| Solubility | Slightly soluble in Methanol and Water (heated) | [1] |

| Storage Temperature | 2-8°C | [1] |

Mechanism of Action

This compound bromide exerts its effects primarily as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[4] It shows a particular preference for the M3 receptor subtype, which is densely expressed on smooth muscle cells and is the primary mediator of cholinergic-induced smooth muscle contraction.[4][6]

The binding of the endogenous agonist, acetylcholine (ACh), to the M3 receptor activates a Gq/11 G-protein-coupled signaling cascade.[7] This activation stimulates the enzyme phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][8] IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[8] The resulting increase in cytosolic Ca²⁺ concentration leads to the activation of calmodulin and myosin light-chain kinase, culminating in smooth muscle contraction.[9]

By competitively blocking the binding of ACh to the M3 receptor, this compound bromide inhibits this entire downstream signaling pathway.[3] This antagonism prevents the rise in intracellular Ca²⁺ and subsequent muscle contraction, leading to smooth muscle relaxation and spasmolysis.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. macsenlab.com [macsenlab.com]

- 3. benchchem.com [benchchem.com]

- 4. rxhive.zynapte.com [rxhive.zynapte.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Muscarinic Receptors and Their Antagonists in COPD: Anti-Inflammatory and Antiremodeling Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Combination of Fenpiverinium and Pitofenone (B1678488) Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the synergistic combination of this compound bromide and pitofenone hydrochloride, two potent antispasmodic agents. This document elucidates their complementary mechanisms of action, pharmacokinetic profiles, and clinical applications in the management of smooth muscle spasms. Detailed experimental protocols and quantitative data are presented to support further research and development in this area. The guide also includes visualizations of key signaling pathways to facilitate a deeper understanding of their pharmacological effects.

Introduction

Smooth muscle spasms are involuntary contractions of the muscles in various organs, including the gastrointestinal, urinary, and biliary tracts, leading to conditions such as colic, dysmenorrhea, and other painful disorders. [1][2]The management of such conditions often involves the use of antispasmodic agents that can be broadly categorized as neurotropic or musculotropic. [3][4] this compound bromide is a neurotropic antispasmodic, specifically an anticholinergic agent that acts as a competitive antagonist at muscarinic receptors. [3][5]Pitofenone hydrochloride, on the other hand, is a musculotropic antispasmodic that exerts its effect directly on smooth muscle cells. [3]The combination of these two agents offers a dual-pronged approach to spasmolysis, targeting both the nerve impulses that initiate contractions and the muscle tissue itself, resulting in a synergistic and more potent therapeutic effect. [3]This combination is often formulated with an analgesic, such as metamizole (B1201355) or diclofenac (B195802), to provide comprehensive relief from spasm-related pain. [6][7][8][9]

Core Components: Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound bromide and pitofenone hydrochloride is presented in Table 1.

Table 1. Chemical and Physical Properties

| Property | This compound Bromide | Pitofenone Hydrochloride |

| CAS Number | 125-60-0 | 1248-42-6 [2][10] |

| Molecular Formula | C22H29BrN2O [1][11] | C22H25NO4・HCl [10] |

| Molecular Weight | 417.4 g/mol [1][11] | 367.445 g/mol (base) [2][8] |

| IUPAC Name | 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium bromide [11] | 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzoic acid methyl ester monohydrochloride [2] |

| Appearance | White to off-white crystalline solid [1] | White to off-white crystalline powder [10] |

| Solubility | Slightly soluble in methanol (B129727) and water (with heating) [1] | Soluble in water and alcohol [10] |

| Storage Temperature | 2-8°C [1] | Not specified |

Mechanism of Action

The enhanced efficacy of the this compound and pitofenone combination lies in their distinct yet complementary mechanisms of action, which are detailed below.

This compound Bromide: Neurotropic Antispasmodic Action

This compound bromide is a quaternary ammonium (B1175870) compound that functions as a potent anticholinergic agent. [1][11]Its primary mechanism involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, particularly the M3 subtype, which are prevalent on smooth muscle cells. [5][11] By blocking the binding of acetylcholine, this compound inhibits the associated G-protein (Gq/11) activation. [11]This, in turn, prevents the activation of phospholipase C and the subsequent production of the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). [11]These molecules are critical for the release of intracellular calcium and the activation of protein kinase C, respectively, both of which are essential for smooth muscle contraction. [11]The blockade of this signaling cascade leads to a reduction in smooth muscle tone and motility. [5][11]

Pitofenone Hydrochloride: Musculotropic Antispasmodic Action

Pitofenone hydrochloride acts directly on smooth muscle cells, exhibiting a papaverine-like effect. [2]Its mechanism is multifaceted and includes:

-

Inhibition of Calcium Influx: Pitofenone is believed to block calcium channels, reducing the influx of extracellular calcium into the smooth muscle cells, which is a critical step for muscle contraction. [10] * Inhibition of Phosphodiesterase: It may also inhibit intracellular phosphodiesterase, leading to an accumulation of cyclic adenosine (B11128) monophosphate (cAMP), which promotes muscle relaxation. [3] * Acetylcholinesterase Inhibition: Some evidence suggests that pitofenone possesses acetylcholinesterase inhibitory activity, which would lead to an accumulation of acetylcholine. [2][3][12]While seemingly counterintuitive for a spasmolytic, it is hypothesized that its direct musculotropic and anticholinergic effects are predominant. [12]

Synergistic Effect

The combination of this compound's neurotropic action and pitofenone's musculotropic action provides a comprehensive blockade of the pathways leading to smooth muscle spasm. [3]this compound targets the extrinsic nerve impulses that trigger contractions, while pitofenone acts directly on the muscle's contractile machinery to induce relaxation. [3]This dual approach ensures a more effective and sustained antispasmodic effect than either agent could achieve alone. [3]

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound and pitofenone.

Caption: Signaling pathway of this compound's anticholinergic action.

Caption: Signaling pathway of Pitofenone's musculotropic action.

Pharmacokinetics

While comprehensive pharmacokinetic data for the combination is limited, a study on a fixed-dose combination tablet containing ketorolac (B1673617) tromethamine (10 mg), pitofenone hydrochloride (10 mg), and this compound bromide (0.1 mg) provides some insights. [13] Table 2. Pharmacokinetic Parameters (Single Oral Dose)

| Analyte | Cmax (ng/mL) | Tmax (h) |

| Ketorolac | Data not provided | 0.50 (median) |

| Pitofenone | Data not provided | 4.00 (median) |

| This compound | Data not provided | 0.50 (median) |

Source: Darnitsa Pharmaceutical Company, 2023 [13] The study indicated that after a single oral administration, maximum plasma concentrations for this compound were reached relatively quickly, while pitofenone reached its peak concentration later. [13]The plasma concentrations of all three analytes decreased multiexponentially. [13]It is important to note that publicly available human pharmacokinetic data for pitofenone and its fixed-dose combinations are scarce.

Clinical Efficacy and Safety

The combination of this compound and pitofenone, often with an added analgesic, has been evaluated in various clinical settings for the treatment of visceral pain.

A double-blind, randomized, prospective study compared the efficacy of Diclofenac + Pitofenone + this compound with Analgin + Pitofenone + this compound in 200 patients with biliary, ureteric, and intestinal colic. [6]The diclofenac combination was found to be superior in biliary and ureteric colic and therapeutically equivalent in intestinal colic. [6]Both combinations were well-tolerated with no reported side effects. [6] Another open-label study on a parenteral formulation of diclofenac, pitofenone, and this compound in 206 patients with ureteric, biliary, and intestinal colic showed a statistically significant reduction in pain within 30 minutes of administration, with pain relief lasting up to 24 hours. [9] A clinical trial (NCT05607641) is designed to evaluate the efficacy and safety of a ketorolac, pitofenone, and this compound combination for postoperative pain following abdominal and pelvic surgeries. [14] Potential side effects are generally related to the anticholinergic properties of this compound and may include dry mouth, nausea, vomiting, constipation, dizziness, and urinary retention. [5]Contraindications include glaucoma, urinary retention, gastrointestinal obstruction, myasthenia gravis, and tachyarrhythmias. [5]

Experimental Protocols

This section outlines methodologies for key experiments relevant to the study of this compound and pitofenone.

In Vitro Smooth Muscle Contraction Assay

Objective: To assess the antispasmodic activity of this compound and pitofenone on isolated smooth muscle tissue.

Methodology:

-

Tissue Preparation: Isolate a segment of guinea pig ileum or trachea. [12] 2. Organ Bath Setup: Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2. [12] 3. Contraction Measurement: Connect the tissue to an isometric or isotonic transducer to record muscle contractions. [12] 4. Induction of Contraction: Induce muscle contraction using a muscarinic agonist such as acetylcholine. [12] 5. Drug Application: Introduce varying concentrations of this compound, pitofenone, or their combination into the organ bath and record the changes in muscle contraction.

-

Data Analysis: Determine the pA2 value to quantify the functional antagonist potency of the compounds. [12]

High-Performance Liquid Chromatography (HPLC) for Simultaneous Quantification

Objective: To develop and validate a method for the simultaneous determination of this compound and pitofenone in bulk and pharmaceutical dosage forms.

Methodology:

Table 3. Example RP-HPLC Method Parameters

| Parameter | Method 1 | Method 2 |

| Column | Thermo Kromasil C18 | Discovery C18 (250mm x 4.6 mm, 5μ) |

| Mobile Phase | Diammonium hydrogen orthophosphate buffer (pH 7.2): Acetonitrile (55:45, v/v) [15] | Ortho phosphoric acid: Acetonitrile (50:50, v/v) [16] |

| Flow Rate | 1 mL/min [15][17] | 1 mL/min [16] |

| Detection Wavelength | 220 nm [15][17] | 241 nm [16] |

| Column Temperature | Not specified | 30°C [16] |

| Retention Time (this compound) | 3.77 min [15] | 2.622 min [16] |

| Retention Time (Pitofenone) | 7.45 min [15] | 3.172 min [16] |

Validation Parameters: The method should be validated for linearity, precision, accuracy, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness according to standard guidelines. [15][16]

Experimental Workflow Visualization

Caption: General workflow for in vitro and analytical studies.

Conclusion

The combination of this compound bromide and pitofenone hydrochloride represents a rational and effective therapeutic strategy for the management of visceral pain associated with smooth muscle spasms. Their synergistic, dual-pronged mechanism of action provides comprehensive spasmolysis by targeting both neurotropic and musculotropic pathways. The available clinical data support the efficacy and safety of this combination, particularly when co-formulated with an analgesic. Further research, especially in the area of pharmacokinetics, will help to further optimize the clinical use of this valuable drug combination. This guide provides a foundational resource for researchers and drug development professionals working to advance the understanding and application of these compounds.

References

- 1. macsenlab.com [macsenlab.com]

- 2. grokipedia.com [grokipedia.com]

- 3. benchchem.com [benchchem.com]

- 4. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rxhive.zynapte.com [rxhive.zynapte.com]

- 6. Double blind, randomised, parallel, prospective, comparative, clinical evaluation of a combination of antispasmodic analgesic Diclofenac + Pitofenone + this compound (Manyana vs Analgin + Pitofenone + this compound (Baralgan) in biliary, ureteric and intestinal colic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Pitofenone - Wikipedia [en.wikipedia.org]

- 9. [PDF] Open labelled evaluation of injection Manyana (a combination of diclofenac + pitofenone + this compound) in ureteric, biliary and intestinal spasm--a preliminary report. | Semantic Scholar [semanticscholar.org]

- 10. CAS 1248-42-6: Pitofenone hydrochloride | CymitQuimica [cymitquimica.com]

- 11. This compound Bromide [benchchem.com]

- 12. Pitofenone hydrochloride | 1248-42-6 | Benchchem [benchchem.com]

- 13. darnytsia.ua [darnytsia.ua]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. researchgate.net [researchgate.net]

- 16. ijream.org [ijream.org]

- 17. benchchem.com [benchchem.com]

The Synergistic Interplay of Fenpiverinium and Metamizole: A Technical Guide to a Dual-Mechanism Approach in Spasmoanalgesia

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of fenpiverinium, a quaternary ammonium (B1175870) anticholinergic agent, and metamizole (B1201355), a non-opioid analgesic with a multifaceted mechanism of action, represents a cornerstone in the management of pain associated with smooth muscle spasms. This technical guide delves into the core pharmacological principles governing the synergistic effects of this combination. By elucidating the distinct and convergent signaling pathways of each component, this document aims to provide a comprehensive resource for researchers and drug development professionals. This guide will detail the individual mechanisms of action, present a model for their synergistic interaction, and outline experimental protocols for the quantitative assessment of this synergy. All quantitative data from cited studies are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Pain arising from the spasm of smooth muscle in the gastrointestinal, biliary, and urogenital tracts is a prevalent and debilitating condition. Effective management necessitates a therapeutic approach that addresses both the spasm and the associated pain. The co-administration of an antispasmodic and an analgesic agent is a well-established strategy to achieve this dual objective. The combination of this compound and metamizole is predicated on the principle of synergistic or additive effects, whereby the combined therapeutic outcome is greater than the sum of the individual effects of each drug. This approach allows for enhanced efficacy at potentially lower doses of each component, thereby improving the benefit-risk profile.

Individual Mechanisms of Action

This compound: A Targeted Anticholinergic Agent

This compound is a synthetic anticholinergic compound classified as a quaternary ammonium derivative. Its primary mechanism of action is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, with a particular affinity for the M3 subtype, which is predominantly expressed on smooth muscle cells.

Signaling Pathway of this compound:

Activation of the M3 muscarinic receptor by acetylcholine initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin and subsequent smooth muscle contraction.

This compound, by competitively blocking the M3 receptor, prevents acetylcholine-induced activation of this cascade, leading to smooth muscle relaxation and spasmolysis.

Metamizole: A Multifaceted Analgesic

Metamizole (dipyrone) is a non-opioid analgesic and antipyretic with spasmolytic properties. Its mechanism of action is complex and not fully elucidated, but it is understood to involve multiple pathways, distinguishing it from traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Key Mechanisms of Metamizole:

-

Central Cyclooxygenase (COX) Inhibition: Metamizole is thought to preferentially inhibit COX-3 in the central nervous system, which is involved in pain and fever mediation. Its peripheral anti-inflammatory activity is considered weak.

-

Activation of the Opioidergic System: Evidence suggests that metamizole can activate endogenous opioidergic pathways.[1] Its analgesic effects may be partially mediated through the activation of κ-opioid receptors.[1]

-

Modulation of the Endocannabinoid System: Metamizole and its active metabolites are believed to interact with the endocannabinoid system.[2] This may involve the activation of cannabinoid receptor 1 (CB1), contributing to its analgesic properties.[2]

-

Influence on Cytokine Levels: Studies have indicated that metamizole may reduce the expression of pro-nociceptive interleukins, suggesting an immunomodulatory component to its analgesic effect.

The Synergistic Core: A Convergent Mechanism

The synergistic effect of this compound and metamizole arises from their complementary actions on the physiological processes of smooth muscle contraction and pain perception.

Proposed Synergistic Interaction:

-

Dual Spasmolysis: this compound directly blocks the muscarinic receptors responsible for smooth muscle contraction. Metamizole contributes to spasmolysis, although the exact mechanism is less defined, it is thought to involve inhibition of intracellular calcium release. This dual action on smooth muscle relaxation is likely to be synergistic.

-

Interruption of the Pain-Spasm-Pain Cycle: Smooth muscle spasm is a potent pain stimulus. The pain, in turn, can exacerbate the spasm through reflex mechanisms. By simultaneously targeting both the spasm (this compound) and the pain through multiple central and peripheral pathways (metamizole), the combination effectively breaks this vicious cycle.

-

Potential for Central and Peripheral Convergence: this compound's primary action is peripheral on the smooth muscle. Metamizole exerts its analgesic effects both centrally and peripherally. This multi-level targeting of the nociceptive pathway likely contributes to a more profound and sustained therapeutic effect than either agent alone.

Quantitative Data and Experimental Evidence

While the clinical use of this compound and metamizole in combination is widespread, publicly available, peer-reviewed studies employing rigorous quantitative methods such as isobolographic analysis to specifically demonstrate synergy are limited. The following tables summarize the available information on the individual components and qualitative findings from combination therapy.

Table 1: Pharmacological Properties of this compound and Metamizole

| Property | This compound | Metamizole |

| Drug Class | Anticholinergic, Antispasmodic | Non-opioid Analgesic, Antipyretic, Spasmolytic |

| Primary Target | M3 Muscarinic Receptors | COX-3, Opioid & Cannabinoid Systems |

| Primary Effect | Smooth Muscle Relaxation | Analgesia, Antipyresis, Spasmolysis |

| Site of Action | Peripheral (Smooth Muscle) | Central and Peripheral |

Table 2: Summary of Preclinical and Clinical Findings for Combination Therapy

| Study Type | Combination | Key Findings | Data Type |

| Preclinical (Animal Model) | Pramiverine (anticholinergic) + Metamizole | Potentiation of spasmolytic effect. | Qualitative |

| Clinical Trial (Observational) | This compound + Metamizole | "Good or very good" results in treating colics and spastic pain. | Qualitative |

| Clinical Trial (RCT) | Metamizole + Ibuprofen | Combination showed superior pain relief compared to either drug alone. | Quantitative |

Note: The preclinical study with pramiverine, another anticholinergic, suggests a high likelihood of a similar synergistic interaction with this compound.

Experimental Protocols for Assessing Synergy

To quantitatively assess the synergistic effects of this compound and metamizole, a well-defined experimental protocol is essential. Isobolographic analysis is the gold standard for this purpose.

In Vitro Assessment of Spasmolytic Synergy

Objective: To determine if the combination of this compound and metamizole exhibits a synergistic effect in relaxing pre-contracted smooth muscle tissue.

Methodology:

-

Tissue Preparation: Isolate smooth muscle strips (e.g., from guinea pig ileum or rat uterus) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

-

Induction of Contraction: Induce sustained contraction of the muscle strips using a spasmogen such as acetylcholine or carbachol.

-

Dose-Response Curves:

-

Generate cumulative dose-response curves for the relaxation effect of this compound alone.

-

Generate cumulative dose-response curves for the relaxation effect of metamizole alone.

-

Generate cumulative dose-response curves for a fixed-ratio combination of this compound and metamizole.

-

-

Data Analysis:

-

Calculate the ED50 (the dose required to produce 50% of the maximal relaxation) for each drug alone and for the combination.

-

Construct an isobologram by plotting the ED50 of this compound on the x-axis and the ED50 of metamizole on the y-axis.

-

The line connecting these two points is the line of additivity.

-

Plot the experimental ED50 of the combination on the isobologram. If the point falls significantly below the line of additivity, a synergistic interaction is indicated.

-

In Vivo Assessment of Analgesic Synergy

Objective: To determine if the combination of this compound and metamizole exhibits a synergistic analgesic effect in an animal model of visceral pain.

Methodology:

-

Animal Model: Utilize a validated model of visceral pain, such as the acetic acid-induced writhing test in mice.

-

Drug Administration: Administer this compound alone, metamizole alone, and a fixed-ratio combination of the two drugs to different groups of animals via an appropriate route (e.g., intraperitoneal or oral). A control group should receive the vehicle.

-

Induction of Pain: After a predetermined pretreatment time, induce visceral pain by administering an intraperitoneal injection of a dilute acetic acid solution.

-

Assessment of Analgesia: Observe the animals for a set period and count the number of writhes (a characteristic stretching and constriction of the abdomen). A reduction in the number of writhes compared to the control group indicates an analgesic effect.

-

Data Analysis:

-

Determine the ED50 (the dose that reduces the number of writhes by 50%) for each drug alone and for the combination.

-

Perform isobolographic analysis as described for the in vitro protocol to determine the nature of the interaction (synergistic, additive, or antagonistic).

-

Conclusion and Future Directions

The combination of this compound and metamizole provides a compelling example of a rational, multi-target therapeutic strategy. The distinct yet complementary mechanisms of action of an anticholinergic-antispasmodic and a multifaceted analgesic create a strong theoretical and clinical basis for their synergistic interaction in the management of spasmo-analgesic conditions.

While clinical experience supports the efficacy of this combination, there is a clear need for further rigorous preclinical and clinical research to quantitatively define the nature and magnitude of this synergy. Isobolographic analysis in appropriate in vitro and in vivo models would provide definitive evidence of synergy and could guide the optimization of dose ratios. Furthermore, a deeper investigation into the convergent signaling pathways, particularly the interplay between muscarinic receptor blockade and the opioid and endocannabinoid systems, will undoubtedly unveil more intricate details of this potent therapeutic partnership and may pave the way for the development of novel, even more effective, spasmo-analgesic therapies.

References

The Discovery and Synthesis of Fenpiverinium: A Technical Guide

Introduction

Fenpiverinium, specifically its bromide salt, is a synthetic quaternary ammonium (B1175870) compound recognized for its potent anticholinergic and antispasmodic properties.[1][2] Classified as a muscarinic receptor antagonist, it is a valuable pharmacological agent for mitigating smooth muscle spasms.[3] It is primarily marketed and used in Eastern Europe and India, not as a standalone drug, but in combination formulations.[2][4] These formulations typically include a musculotropic antispasmodic agent like pitofenone (B1678488) hydrochloride and a non-steroidal anti-inflammatory drug (NSAID) such as metamizole (B1201355) or nimesulide (B1678887) to provide a multi-pronged approach to pain and spasm relief.[4][5][6] This guide provides a detailed overview of the discovery, synthesis, mechanism of action, and experimental evaluation of this compound for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound bromide is a white to off-white crystalline solid.[2][7] Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 125-60-0[1] |

| Molecular Formula | C22H29BrN2O[1] |

| Molecular Weight | 417.4 g/mol [1] |

| IUPAC Name | 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium bromide[8] |

| Melting Point | 178 - 217°C[2][9] |

| Solubility | Slightly soluble in Methanol and Water (with heating)[2] |

| Storage Temperature | 2-8°C[2] |

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its spasmolytic effect by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), with a particular affinity for the M3 subtype.[1][3] These M3 receptors are abundant on the surface of smooth muscle cells in various organs, including the gastrointestinal, urinary, and biliary tracts.[1]